molecular formula C46H51F3N6O8S2 B3017707 (6-(1-((6-Methoxypyridin-3-yl)methyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-yl)(4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methanone bis(4-methylbenzenesulfonate) CAS No. 1640294-30-9

(6-(1-((6-Methoxypyridin-3-yl)methyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-yl)(4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methanone bis(4-methylbenzenesulfonate)

Número de catálogo B3017707
Número CAS: 1640294-30-9
Peso molecular: 937.06
Clave InChI: KDMGCEXVMOJAAC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound of interest, "(6-(1-((6-Methoxypyridin-3-yl)methyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-yl)(4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methanone bis(4-methylbenzenesulfonate)," is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains multiple heterocyclic components, such as pyridine, piperidine, benzimidazole, and piperazine rings, which are often found in pharmacologically active compounds. The presence of a trifluoromethyl group and methanone bis(4-methylbenzenesulfonate) suggests potential for interactions with biological targets, possibly as an inhibitor or receptor antagonist.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the heterocyclic rings, introduction of the methoxypyridinyl and trifluoromethylbenzyl groups, and the final assembly of these components into the complete structure. The process would require careful control of reaction conditions to ensure selectivity and yield. The use of isocyanides, benzoylformic acids, and semicarbazones in Ugi reactions, as described in the synthesis of related compounds , could be a potential strategy for assembling some of the core structures.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by its heterocyclic rings and the spatial arrangement of its substituents. The benzimidazole and pyridine rings could be involved in pi-pi stacking interactions, while the piperidine and piperazine rings might adopt chair or boat conformations that influence the overall three-dimensional shape of the molecule. The X-ray diffraction structure of related compounds has shown the importance of such conformations and the presence of hydrogen bonding in the solid state .

Chemical Reactions Analysis

The compound's reactivity would be influenced by its functional groups. The methanone group could undergo nucleophilic addition reactions, while the heterocyclic nitrogen atoms might participate in coordination with metal ions or act as hydrogen bond donors or acceptors. The presence of the methoxypyridinyl group could lead to electrophilic aromatic substitution reactions, similar to the addition of imidazole and benzimidazole to quinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would include its solubility, which could be enhanced by the presence of the methanone bis(4-methylbenzenesulfonate) moiety, as seen in the aqueous solubility improvement of related compounds . The thermal stability would be another important property, as indicated by the thermal analysis of structurally similar compounds . The compound's optical properties, such as UV/Vis absorption and fluorescence, would be influenced by its conjugated system and heteroatoms, which could also affect its electronic properties, including the HOMO-LUMO gap .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The compound (6-(1-((6-Methoxypyridin-3-yl)methyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-yl)(4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methanone bis(4-methylbenzenesulfonate) has shown potential in antimicrobial applications. Patel, Agravat, and Shaikh (2011) synthesized related compounds with variable and modest antimicrobial activity against bacteria and fungi. These compounds demonstrate the potential for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Antiproliferative Activity

Prasad et al. (2018) explored the antiproliferative activity of related compounds, providing insights into potential cancer treatment applications. Their work included structural characterization and analysis of molecular interactions (Prasad et al., 2018).

Potential as Antipsychotic Agents

A series of compounds with structural similarities to the queried compound were evaluated for their antipsychotic potential by Raviña et al. (2000). They demonstrated affinity for dopamine and serotonin receptors, suggesting potential application in treating psychiatric disorders (Raviña et al., 2000).

Cancer Treatment Applications

Richter et al. (2023) reported on a compound structurally related to the query, obtained as a side product in the synthesis of an antitubercular agent. This indicates the potential for diverse applications in cancer treatment (Richter et al., 2023).

Pharmacokinetics in Cancer Treatment

Teffera et al. (2013) studied novel anaplastic lymphoma kinase inhibitors, closely related to the queried compound, for their application in cancer treatment. Their research focused on pharmacokinetics, highlighting the compound's potential in targeted cancer therapies (Teffera et al., 2013).

Synthesis of Related Substances

Jiangxi (2014) synthesized related substances of iloperidone, indicating the compound's potential in the development of new pharmaceuticals (Jiangxi, 2014).

Propiedades

IUPAC Name

[6-[1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-yl]-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35F3N6O2.2C7H8O3S/c1-43-29-9-4-23(19-36-29)21-39-12-10-24(11-13-39)25-5-8-27-28(18-25)38-30(37-27)31(42)41-16-14-40(15-17-41)20-22-2-6-26(7-3-22)32(33,34)35;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-9,18-19,24H,10-17,20-21H2,1H3,(H,37,38);2*2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMGCEXVMOJAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.COC1=NC=C(C=C1)CN2CCC(CC2)C3=CC4=C(C=C3)N=C(N4)C(=O)N5CCN(CC5)CC6=CC=C(C=C6)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H51F3N6O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

937.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the primary mechanism of action of ASP4132 and how does it affect tumor cells?

A1: ASP4132 acts as an indirect activator of AMP-activated protein kinase (AMPK). [, ] While the exact mechanism of this indirect activation is not fully elucidated in the provided abstracts, its downstream effects center on disrupting energy production in tumor cells. Specifically, ASP4132 inhibits mitochondrial complex I, a crucial component of oxidative phosphorylation. [] This targeted inhibition reduces energy production, effectively hindering the rapid proliferation characteristic of many tumor cells. []

Q2: The provided research mentions ASP4132 exhibits selectivity for cancer cell growth inhibition. What contributes to this selectivity?

A2: The research suggests that ASP4132's selectivity stems from the reliance of many tumor cells on oxidative phosphorylation for their increased energy demands. [] By targeting mitochondrial complex I, ASP4132 preferentially impacts rapidly dividing cells with high metabolic activity, like tumor cells, potentially leading to a more targeted anti-cancer effect. []

Q3: What were the key challenges encountered with the initial compound (ASP4132) and how did the development of the second-generation candidate, 27b, address these?

A3: The initial clinical candidate, ASP4132, faced limitations related to its physicochemical properties, specifically low aqueous solubility and potential cardiotoxicity risks due to hERG channel inhibition. [] Compound 27b, designed through back-up medicinal chemistry, demonstrates marked improvements in these areas. [] It boasts significantly higher aqueous solubility and a reduced hERG inhibitory profile, ultimately presenting as a more promising candidate for clinical development. []

Q4: What preclinical data supports the potential of ASP4132 as an anti-cancer agent?

A4: While specific details about preclinical studies aren't elaborated on in the abstracts, the research indicates that ASP4132 effectively inhibits the growth of various human cancer cell lines in vitro, including breast cancer and non-small cell lung cancer. [, ] This cell-based evidence, alongside its impact on mitochondrial complex I and tumor cell metabolism, [] lays the groundwork for further investigations into its efficacy in animal models and ultimately, clinical trials. []

Q5: What is the significance of developing a "practical and scalable synthetic route" for ASP4132, as mentioned in one of the paper titles?

A5: The ability to synthesize a compound efficiently and on a larger scale is critical for its transition from research to clinical application. [] A practical and scalable synthetic route for ASP4132 ensures sufficient quantities can be produced for preclinical and potentially, clinical trials, while also contributing to cost-effectiveness and facilitating future large-scale manufacturing if the compound advances to commercialization. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.